molecular formula C19H21NO B590688 cis,trans-Doxepin-D3 CAS No. 138387-16-3

cis,trans-Doxepin-D3

Cat. No. B590688
CAS RN: 138387-16-3
M. Wt: 282.401
InChI Key: ODQWQRRAPPTVAG-FIBGUPNXSA-N
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Description

“Cis,trans-Doxepin-D3” is a psychotropic agent with antidepressant and anxiolytic properties . It is a tertiary amine that can be presented as (E) and (Z) stereoisomers . It is commonly associated with the class of tricyclic antidepressants . It is used for the treatment of depression, anxiety, manic-depressive disorder, and insomnia .


Synthesis Analysis

The synthesis of “cis,trans-Doxepin-D3” involves known synthetic transformations, including N-bromoacetamide mediated Hofmann rearrangement, highly selective carbamate cleavage with trimethylsilyl iodide, and dehydration of carboxamide group to nitrile in the presence of SOCl2 .


Molecular Structure Analysis

The molecular formula of “cis,trans-Doxepin-D3” is C19H18D3NO . Its average mass is 282.395 Da and its monoisotopic mass is 282.181152 Da .

Mechanism of Action

Doxepin, the non-deuterated form of “cis,trans-Doxepin-D3”, is an antagonist of the histamine H1 and H2 receptors, the serotonin 5-HT2A and 5-HT2C receptors, the α1-adrenergic receptor, and the muscarinic acetylcholine receptors (M1 – M5) .

Safety and Hazards

“Cis,trans-Doxepin-D3” is classified as a flammable liquid (Category 2), and it is toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3 Oral, Dermal, Inhalation). It can cause damage to organs (STOT SE 1) . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQWQRRAPPTVAG-QDBJSMJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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